![molecular formula C11H11ClN2O B1519124 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole CAS No. 1092280-36-8](/img/structure/B1519124.png)
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CMPMO) is a heterocyclic compound that has become increasingly important due to its wide range of applications in various scientific fields. It is an organic compound containing a five-membered ring with an oxygen atom and two nitrogen atoms. CMPMO is a versatile and highly reactive compound that has been used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Photoluminescent Properties
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole derivatives exhibit notable photoluminescent properties. A study on 1,3,4-oxadiazole derivatives highlighted their strong blue fluorescence emission and good photoluminescence quantum yields, indicating their potential in optoelectronic applications (Han, Wang, Zhang, & Zhu, 2010).
Material Science Applications
These compounds have also been utilized in material science, especially in the development of polymers with enhanced properties. For instance, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units showed high thermal stability and were easily soluble in various organic solvents, making them suitable for specific industrial applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Antimicrobial Activity
A significant area of research is the exploration of 1,2,4-oxadiazole derivatives as antimicrobial agents. Studies have reported the synthesis and evaluation of such compounds for their potential antibacterial and antifungal activities. For example, certain derivatives have shown promising results against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial drugs (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Corrosion Inhibition
The derivatives of 1,2,4-oxadiazole have been studied for their effectiveness in inhibiting corrosion, particularly on mild steel. This application is significant in industries where metal durability is crucial. Recent research demonstrates that specific oxadiazole derivatives can provide high corrosion inhibition efficiency, which is beneficial in extending the life of metal components (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Chemical Synthesis
These compounds are integral in chemical synthesis, particularly in the development of various heterocyclic compounds. Their role in facilitating the synthesis of complex chemical structures is noteworthy, contributing to advancements in organic chemistry and related fields (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
properties
IUPAC Name |
3-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-11-13-10(7-12)14-15-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVQIWESRFYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



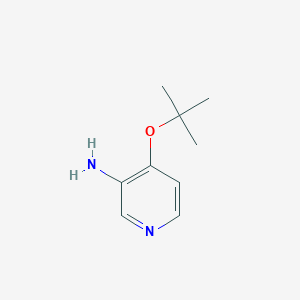
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)


![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)


![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)
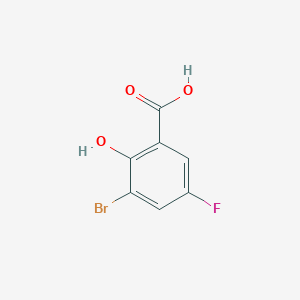
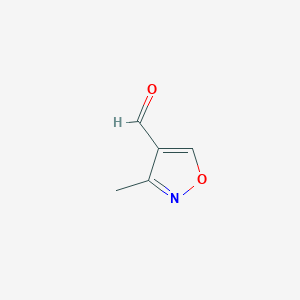
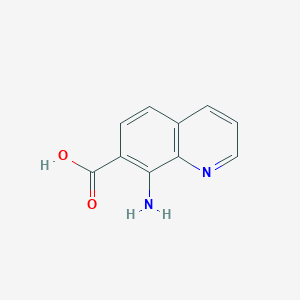
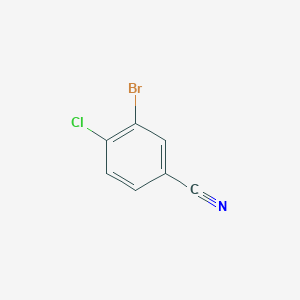
![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)